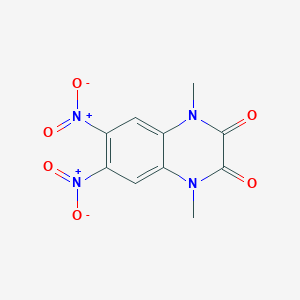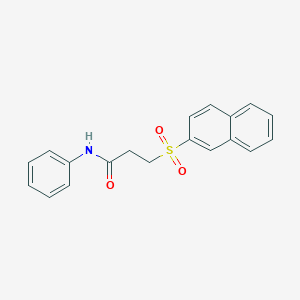
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione, commonly known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
DNQX has been shown to have a number of biochemical and physiological effects. DNQX has been shown to inhibit the release of glutamate and other neurotransmitters from presynaptic neurons. DNQX has also been shown to reduce the expression of glutamate receptors and to induce apoptosis in neurons. DNQX has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using DNQX in lab experiments is its high potency and selectivity for the ionotropic glutamate receptors. DNQX has been shown to be effective at nanomolar concentrations, making it a useful tool for studying glutamate receptor function. One of the limitations of using DNQX is its non-specific effects on other ion channels and receptors. DNQX has been shown to block other ion channels and receptors at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DNQX. One direction is to investigate the role of glutamate receptors in the pathogenesis of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to develop more selective and potent glutamate receptor antagonists for therapeutic use in neurodegenerative diseases. Finally, there is a need to investigate the long-term effects of glutamate receptor antagonists on neuronal function and behavior.
合成法
DNQX can be synthesized through a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the conversion of 2,3-dichloroquinoxaline to 2,3-diaminoquinoxaline by reduction with sodium borohydride. The second step involves the nitration of 2,3-diaminoquinoxaline with a mixture of nitric acid and sulfuric acid to yield 1,4-diamino-2,3-dinitroquinoxaline. The final step involves the oxidation of 1,4-diamino-2,3-dinitroquinoxaline with potassium permanganate to yield DNQX.
科学的研究の応用
DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. DNQX has been used to study the mechanisms of synaptic plasticity, learning, and memory. DNQX has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. DNQX has been used to study the effects of glutamate receptor antagonists on seizure activity and excitotoxicity.
特性
製品名 |
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione |
|---|---|
分子式 |
C10H8N4O6 |
分子量 |
280.19 g/mol |
IUPAC名 |
1,4-dimethyl-6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N4O6/c1-11-5-3-7(13(17)18)8(14(19)20)4-6(5)12(2)10(16)9(11)15/h3-4H,1-2H3 |
InChIキー |
XZBDEHJCCUXVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
溶解性 |
42 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
